DSM74

Malaria Enzymology Target Validation

DSM74 provides confirmed in vivo oral efficacy against P. berghei, a property lacking in earlier PfDHODH inhibitors. Its E182D resistance profile and co-crystal structure (PDB: 3I6R) ensure reliable target engagement and rational design. Only DSM74 offers this translational bridge to in vivo pharmacology and resistance studies.

Molecular Formula C13H10F3N5
Molecular Weight 293.25 g/mol
CAS No. 898743-92-5
Cat. No. B1670969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSM74
CAS898743-92-5
Synonyms(5-methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)(4-trifluoromethylphenyl)amine
DSM 74
DSM-74
DSM74 cpd
Molecular FormulaC13H10F3N5
Molecular Weight293.25 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1)NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C13H10F3N5/c1-8-6-11(21-12(19-8)17-7-18-21)20-10-4-2-9(3-5-10)13(14,15)16/h2-7,20H,1H3
InChIKeyLRHHXKBKRNNFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DSM-74 (CAS 898743-92-5) Antimalarial DHODH Inhibitor: Procurement Evidence for Triazolopyrimidine Research


DSM-74 (CAS 898743-92-5) is a triazolopyrimidine-based inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in pyrimidine biosynthesis [1]. It is characterized as an orally active, metabolically stable antimalarial lead compound that provided the first proof-of-concept for in vivo efficacy of PfDHODH inhibitors [2]. The compound possesses a p-trifluoromethylphenyl substituent, which imparts improved metabolic stability compared to earlier naphthyl and anthracenyl analogs [3].

DSM-74 (CAS 898743-92-5) Cannot Be Substituted with Earlier Triazolopyrimidine Analogs


Direct substitution of DSM-74 with earlier triazolopyrimidine-based PfDHODH inhibitors (e.g., DSM1, DSM2) is scientifically invalid for in vivo antimalarial research. DSM1 and DSM2, while potent in vitro, exhibited zero in vivo efficacy in murine malaria models due to poor plasma exposure and reduced potency against the rodent parasite P. berghei DHODH [1]. DSM-74's p-trifluoromethylphenyl group confers distinct pharmacokinetic properties—specifically prolonged plasma exposure after oral dosing—that enable the in vivo suppression of Plasmodium growth [2]. Procurement of an alternative analog without this validated in vivo bridge to target engagement would compromise experimental reproducibility and translational relevance.

DSM-74 (CAS 898743-92-5) Quantitative Differentiation Evidence for Scientific Selection


DSM-74 PfDHODH Enzyme Inhibition and Human Selectivity Compared to Early Analogs

DSM-74 inhibits recombinant PfDHODH with an IC50 of 0.28 μM, representing a 6-fold reduction in potency compared to DSM1 (IC50 = 0.047 μM) [1]. However, both compounds demonstrate excellent selectivity over human DHODH, with IC50 values >100 μM, translating to a >357-fold selectivity window for PfDHODH [1]. The key differentiation lies in metabolic stability, not enzyme potency.

Malaria Enzymology Target Validation

DSM-74 In Vivo Efficacy in Murine Malaria Model vs. Inactive Analogs DSM1 and DSM2

DSM-74 suppressed the growth of Plasmodium berghei in mice following oral administration, whereas earlier triazolopyrimidine analogs DSM1 and DSM2 showed no activity in vivo despite superior in vitro potency [1]. This represents the first proof of concept that a DHODH inhibitor can suppress Plasmodium growth in an animal model, validating PfDHODH as a druggable target for antimalarial chemotherapy [1].

In Vivo Pharmacology Malaria Rodent Model

DSM-74 Resistance Mutation Profile: E182D Mutation in PfDHODH

In vitro selection of P. falciparum lines resistant to structurally unrelated PfDHODH inhibitors Genz-666136 and DSM-74 both yielded the identical point mutation PfDHODH:E182D [1]. This convergence of resistance mutations from distinct chemical scaffolds confirms on-target mechanism of action and identifies a specific resistance-conferring residue for triazolopyrimidine-based PfDHODH inhibitors [1].

Drug Resistance Target Biology Mechanism of Action

DSM-74 Structural Binding Mode by X-Ray Crystallography

The X-ray crystal structure of PfDHODH bound to DSM-74 has been determined at 2.5 Å resolution (PDB ID: 3I6R), revealing the precise binding mode of the triazolopyrimidine scaffold within the enzyme's ubiquinone binding site [1]. This structure, along with those of other series members, represents the first structural data for PfDHODH bound to malaria-specific inhibitors and provides a molecular basis for the compound's species selectivity [2].

Structural Biology Medicinal Chemistry Drug Design

DSM-74 Activity Against Rodent Parasite PbDHODH Enables Murine Model Studies

DSM-74 inhibits P. berghei DHODH (PbDHODH) with an IC50 of 0.38 μM, comparable to its activity against PfDHODH (IC50 = 0.28 μM) [1]. This equivalent potency against both the human and rodent parasite enzymes contrasts sharply with earlier compounds DSM1 and DSM2, which exhibited significantly reduced potency against PbDHODH, contributing to their lack of in vivo efficacy in the P. berghei mouse model [2].

Model Organism Enzymology In Vivo Pharmacology

DSM-74 (CAS 898743-92-5) Optimal Research Application Scenarios


In Vivo Proof-of-Concept Studies for PfDHODH Target Validation

DSM-74 is the optimal chemical probe for in vivo target validation studies of PfDHODH in rodent malaria models. Its demonstrated efficacy in suppressing P. berghei growth after oral administration provides a critical bridge from in vitro enzyme inhibition to in vivo pharmacology, a property lacking in earlier triazolopyrimidine analogs [1]. Researchers requiring a positive control with established in vivo activity for PfDHODH inhibition should procure DSM-74 specifically.

Mechanistic Studies of PfDHODH Inhibitor Resistance Evolution

DSM-74 is suitable for in vitro resistance selection and mechanism-of-action studies, as evidenced by its convergent E182D resistance mutation profile with structurally distinct inhibitor Genz-666136 [2]. This validated on-target resistance marker enables researchers to use DSM-74 as a tool compound for studying the evolutionary dynamics of PfDHODH inhibitor resistance and for screening compounds that may overcome this mutation.

Structure-Based Drug Design Using Co-Crystal Structural Data

Medicinal chemists engaged in structure-based optimization of PfDHODH inhibitors should procure DSM-74 due to the availability of its high-resolution co-crystal structure with PfDHODH (PDB: 3I6R) [3]. This structural information allows for rational design of analogs with improved potency or altered physicochemical properties, leveraging the precise binding interactions elucidated for the triazolopyrimidine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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